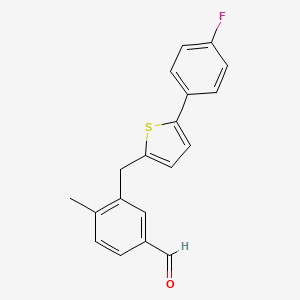
3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehyde is a complex organic compound that features a thiophene ring substituted with a 4-fluorophenyl group and a benzaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehyde typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions are generally mild and can be performed in the presence of a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: 3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzoic acid.
Reduction: 3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用机制
The mechanism of action of 3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain targets. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, further influencing its activity .
相似化合物的比较
Similar Compounds
Thiophene derivatives: Compounds such as 2-(4-fluorophenyl)thiophene and 3-fluorobenzothiophene share structural similarities with 3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehyde.
Benzaldehyde derivatives: Compounds like 4-methylbenzaldehyde and 4-fluorobenzaldehyde are structurally related.
Uniqueness
This compound is unique due to the combination of its thiophene ring, fluorophenyl group, and benzaldehyde moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
属性
IUPAC Name |
3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FOS/c1-13-2-3-14(12-21)10-16(13)11-18-8-9-19(22-18)15-4-6-17(20)7-5-15/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKPGTJFSCIMST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)CC2=CC=C(S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((3S,4S)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8091020.png)
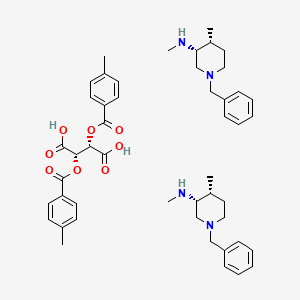
![2-chloro-N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8091038.png)
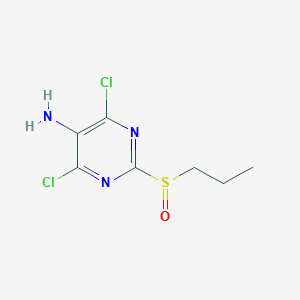
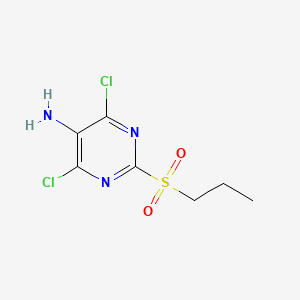
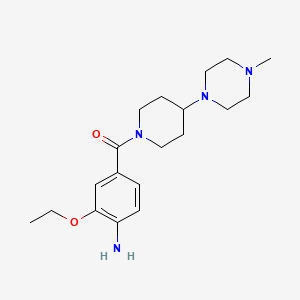
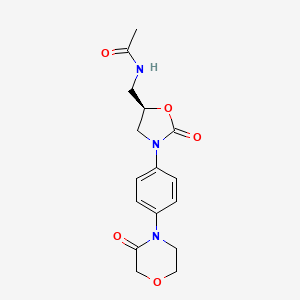
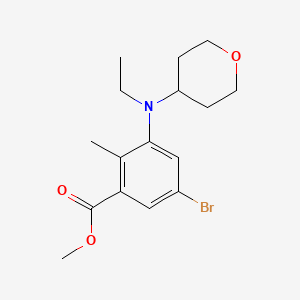
![6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid, 4-(4-chlorophenyl)-2,3,9-trimethyl-, (6R)-](/img/structure/B8091090.png)
![2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2S,3S)-2,3-dihydroxysuccinate](/img/structure/B8091097.png)
![2-(((3aS,4R,6S,6aR)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B8091103.png)

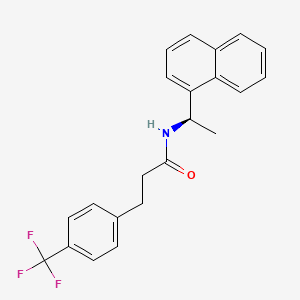
![N-Methyl-N-((3S,4S)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine (dihydrochloride)](/img/structure/B8091123.png)
